N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide
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Overview
Description
N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Phenylacetic Acid: The acetylated indole is coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-[2-(3-hydroxy-1-methyl-2-oxoindol-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)20-14-9-7-13(8-10-14)17(23)11-19(25)15-5-3-4-6-16(15)21(2)18(19)24/h3-10,25H,11H2,1-2H3,(H,20,22) |
InChI Key |
ZIECCLIWVGFECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
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